molecular formula C11H16N6 B1432285 N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706435-53-1

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No. B1432285
CAS RN: 1706435-53-1
M. Wt: 232.29 g/mol
InChI Key: IOXXNOCIJIVZSA-UHFFFAOYSA-N
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Description

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, also known as GSK461364A, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is overexpressed in many types of cancer. GSK461364A has shown promising results in preclinical studies as an anti-cancer agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involving N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine often involves nucleophilic aromatic substitution and other reactions. These compounds are characterized using techniques such as NMR, MS HPLC, IR, and UV-VIS spectroscopy. Single crystal X-ray diffraction is also used for structure confirmation (El-Gokha et al., 2019).

Potential Medicinal Applications

  • Certain derivatives of the compound have been synthesized with potential cytotoxicity and tyrosine-kinase inhibitory properties, indicating possible use in anticancer drugs (Cortés-García et al., 2016).
  • A series of Mannich bases related to the compound have shown significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential in the development of new antimicrobial agents (Desai et al., 2012).

Chemical and Material Science Applications

  • The compound and its derivatives have applications in material science, such as in the synthesis of polyimides with excellent solubility and thermal stability. This indicates potential use in high-performance materials (Ghaemy & Alizadeh, 2009).
  • In corrosion inhibition, derivatives of the compound have shown good anti-corrosion performance for carbon steel in acidic media, making it a potential green corrosion inhibitor (Chen et al., 2021).

Biological and Pharmacological Research

  • Novel diamidines derived from the compound have shown strong DNA affinities and potent in vitro activity against protozoal infections, offering insights into new antiprotozoal agents (Ismail et al., 2004).
  • Derivatives have also demonstrated potential as antimalarials, exhibiting good potency against erythrocyte-stage Plasmodium falciparum, a common causative agent of malaria (Deng et al., 2010).

Mechanism of Action

properties

IUPAC Name

N'-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-8-9(2)17(7-16-8)11-5-10(13-4-3-12)14-6-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXNOCIJIVZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
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N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
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N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

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